molecular formula C20H17F6N5O B14909029 N'-ethyl-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-1,3,5-triazine-2,4-diamine

N'-ethyl-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N,N-diphenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B14909029
M. Wt: 457.4 g/mol
InChI Key: LGSHYVFMAIROAV-UHFFFAOYSA-N
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Description

N’-Ethyl-N,N-diphenyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine is a complex organic compound with a unique structure that includes a triazine ring, ethyl and diphenyl groups, and a trifluoromethyl-ethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Ethyl-N,N-diphenyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common approach is to start with the triazine ring formation, followed by the introduction of the ethyl and diphenyl groups, and finally the addition of the trifluoromethyl-ethoxy substituent. The reaction conditions often require the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N’-Ethyl-N,N-diphenyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl-ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N’-Ethyl-N,N-diphenyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, coatings, and polymers.

Mechanism of Action

The mechanism of action of N’-Ethyl-N,N-diphenyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diphenyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine
  • N’-Methyl-N,N-diphenyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine

Uniqueness

N’-Ethyl-N,N-diphenyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The trifluoromethyl-ethoxy substituent also imparts distinct properties, such as increased lipophilicity and stability.

This detailed article provides a comprehensive overview of N’-Ethyl-N,N-diphenyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H17F6N5O

Molecular Weight

457.4 g/mol

IUPAC Name

4-N-ethyl-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-2-N,2-N-diphenyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C20H17F6N5O/c1-2-27-16-28-17(30-18(29-16)32-15(19(21,22)23)20(24,25)26)31(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H,27,28,29,30)

InChI Key

LGSHYVFMAIROAV-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)OC(C(F)(F)F)C(F)(F)F)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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